BVB808

Description

BenchChem offers high-quality BVB808 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BVB808 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1414587-22-6 |

|---|---|

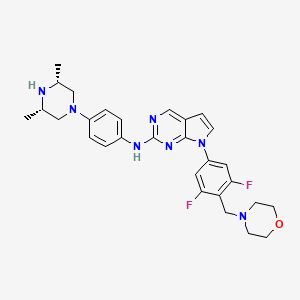

Molecular Formula |

C29H33F2N7O |

Molecular Weight |

533.6 g/mol |

IUPAC Name |

7-[3,5-difluoro-4-(morpholin-4-ylmethyl)phenyl]-N-[4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]phenyl]pyrrolo[2,3-d]pyrimidin-2-amine |

InChI |

InChI=1S/C29H33F2N7O/c1-19-16-37(17-20(2)33-19)23-5-3-22(4-6-23)34-29-32-15-21-7-8-38(28(21)35-29)24-13-26(30)25(27(31)14-24)18-36-9-11-39-12-10-36/h3-8,13-15,19-20,33H,9-12,16-18H2,1-2H3,(H,32,34,35)/t19-,20+ |

InChI Key |

VIIPVCPPCBLRRL-BGYRXZFFSA-N |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1)C)C2=CC=C(C=C2)NC3=NC=C4C=CN(C4=N3)C5=CC(=C(C(=C5)F)CN6CCOCC6)F |

Canonical SMILES |

CC1CN(CC(N1)C)C2=CC=C(C=C2)NC3=NC=C4C=CN(C4=N3)C5=CC(=C(C(=C5)F)CN6CCOCC6)F |

Origin of Product |

United States |

Foundational & Exploratory

NVP-BVB808: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of the chemical properties, biological activity, and experimental protocols related to the selective JAK2 inhibitor, NVP-BVB808.

Chemical Structure and Properties

NVP-BVB808 is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2). Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 7-(3,5-difluoro-4-(morpholinomethyl)phenyl)-N-(6-((3R,5S)-3,5-dimethylpiperazin-1-yl)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine | [1] |

| Chemical Formula | C28H32F2N8O | [1] |

| Molecular Weight | 534.61 g/mol | [1] |

| Appearance | Solid powder | [1] |

| SMILES | C[C@@H]1N--INVALID-LINK--CN(C2=CC=C(NC3=NC=C4C(N(C5=CC(F)=C(CN6CCOCC6)C(F)=C5)C=C4)=N3)C=N2)C1 | [1] |

| CAS Number | 1180158-99-9 | [1] |

| Storage | Dry, dark, and at 0-4°C for short term or -20°C for long term. | [1] |

Biological Activity and Mechanism of Action

NVP-BVB808 is a selective inhibitor of JAK2, a non-receptor tyrosine kinase that plays a critical role in signal transduction pathways regulating hematopoiesis.[1] Mutations in the JAK2 gene are associated with various myeloproliferative neoplasms (MPNs).[1]

Mechanism of Action

NVP-BVB808 functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the JAK2 kinase domain. This prevents the phosphorylation of JAK2 and its downstream signaling targets, primarily the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5.[2][3] The inhibition of the JAK2/STAT5 signaling pathway ultimately leads to a reduction in cell proliferation and the induction of apoptosis in cells harboring activating JAK2 mutations.[2][3]

In Vitro Efficacy and Selectivity

Biochemical and cellular assays have demonstrated the potency and selectivity of NVP-BVB808.

| Target/Cell Line | Assay Type | IC50 / GI50 (nM) | Reference |

| JAK2 | Biochemical Assay | 0.35 ± 0.03 | [2] |

| SET-2 (JAK2 V617F) | Cell Proliferation | 32 | [2] |

| CHRF-288-11 (JAK2 T875N) | Cell Proliferation | Lower than SET-2 and UKE-1 | [2] |

| UKE-1 (JAK2 V617F) | Cell Proliferation | Higher than SET-2 and CHRF-288-11 | [2] |

NVP-BVB808 exhibits approximately 10-fold selectivity for JAK2 over other members of the JAK family (JAK1, JAK3, and TYK2).[2][3] Studies on BCR-ABL-positive cell lines showed a reduction in proliferation, but with half-maximal growth-inhibitory values greater than 1 µM.[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the evaluation of NVP-BVB808.

Cell Lines and Culture

-

JAK2-mutant cell lines: SET-2 (JAK2 V617F), UKE-1 (JAK2 V617F), CHRF-288-11 (JAK2 T875N)[2]

-

BCR-ABL-positive cell lines: K-562, LAMA-84, BV-173, KCL-22[2]

-

Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and L-glutamine at 37°C in a humidified atmosphere with 5% CO2.

Cell Proliferation Assay (XTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Seed cells in a 96-well plate at an appropriate density.

-

Treat the cells with a serial dilution of NVP-BVB808 and incubate for 72 hours.[2]

-

Add the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling mixture to each well.

-

Incubate the plate for 4 to 24 hours at 37°C.

-

Measure the absorbance of the samples using a spectrophotometer at a wavelength of 450 nm.

-

The half-maximal growth-inhibitory (GI50) values are calculated from the dose-response curves.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Treat cells with NVP-BVB808 for a specified period (e.g., 72 hours).[2]

-

Harvest the cells and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.

Western Blotting for STAT5 Phosphorylation

This technique is used to assess the phosphorylation status of STAT5, a direct downstream target of JAK2.

-

Treat cells with NVP-BVB808 for a short period (e.g., 30 minutes to 2 hours).[2]

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against phosphorylated STAT5 (p-STAT5) and total STAT5.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Pharmacokinetics and ADME

Currently, there is limited publicly available information regarding the Absorption, Distribution, Metabolism, and Excretion (ADME) and pharmacokinetic properties of NVP-BVB808. Further studies are required to characterize these parameters.

Conclusion

NVP-BVB808 is a highly potent and selective JAK2 inhibitor with demonstrated efficacy in preclinical models of hematological malignancies driven by JAK2 mutations. The provided technical information and experimental protocols offer a foundation for researchers to further investigate the therapeutic potential of this compound. Further research into its pharmacokinetic and in vivo efficacy is warranted to fully elucidate its clinical utility.

References

BVB808: A Technical Overview of its Selectivity for the JAK Kinase Family

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of BVB808, a potent inhibitor of the Janus kinase (JAK) family, with a particular focus on its activity against JAK2. This document summarizes the available quantitative data, outlines the experimental methodologies used for its characterization, and visualizes the relevant signaling pathways.

Executive Summary

BVB808, also known as NVP-BVB808, is a selective, ATP-competitive inhibitor of JAK2. Preclinical data indicates that BVB808 exhibits a notable selectivity for JAK2 over other members of the JAK family, which includes JAK1, JAK3, and TYK2. This selectivity is a critical attribute, as the individual JAK kinases are involved in distinct signaling pathways that regulate a variety of cellular processes, including inflammation, hematopoiesis, and immune function. The targeted inhibition of JAK2 by BVB808 leads to the downstream suppression of STAT5 phosphorylation, a key step in the JAK-STAT signaling cascade that is often dysregulated in myeloproliferative neoplasms and other malignancies.

Quantitative Selectivity Profile

The selectivity of BVB808 for the JAK family of kinases has been characterized in biochemical assays. While specific IC50 values from the primary literature were not available in the conducted search, BVB808 is consistently reported to have an approximately 10-fold greater potency for JAK2 compared to other JAK family members.

| Kinase Target | Fold Selectivity vs. JAK2 | IC50 (nM) |

| JAK1 | ~10x less sensitive | Data not available |

| JAK2 | 1x | Data not available |

| JAK3 | ~10x less sensitive | Data not available |

| TYK2 | ~10x less sensitive | Data not available |

Note: The IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The fold selectivity is an approximation based on available data. A specific IC50 of 111 nM has been reported for NVP-BVB808 in Ba/F3 cells expressing a gain-of-function JAK2 mutant (R683G), but this is a cellular and not a biochemical assay against the wild-type kinase.

Experimental Methodologies

The following sections describe the likely experimental protocols used to determine the kinase selectivity and cellular activity of BVB808, based on standard industry practices and information from related studies.

Biochemical Kinase Inhibition Assay

The in vitro inhibitory activity of BVB808 against each of the JAK family kinases (JAK1, JAK2, JAK3, and TYK2) is typically determined using a biochemical assay that measures the phosphorylation of a substrate peptide.

Principle: This assay quantifies the amount of ATP consumed by the kinase during the phosphorylation reaction. A decrease in ATP levels in the presence of the inhibitor corresponds to its inhibitory potency.

Protocol Outline:

-

Reagents and Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

A suitable substrate peptide (e.g., a poly-Glu-Tyr peptide).

-

ATP at a concentration near the Km for each kinase.

-

Assay buffer (containing appropriate salts, DTT, and a detergent).

-

BVB808 serially diluted in DMSO.

-

A luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

-

White, opaque 96- or 384-well plates.

-

-

Procedure: a. The kinase, substrate, and BVB808 at various concentrations are pre-incubated in the assay buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the remaining ATP is quantified by adding the ATP detection reagent. e. The luminescent signal is measured using a plate reader.

-

Data Analysis: a. The luminescent signal is inversely proportional to the kinase activity. b. The data are normalized to controls (no inhibitor for 0% inhibition and no enzyme for 100% inhibition). c. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular STAT5 Phosphorylation Assay

To assess the functional consequence of JAK2 inhibition in a cellular context, the phosphorylation of STAT5, a direct downstream target of JAK2, is measured.

Principle: This assay quantifies the level of phosphorylated STAT5 (pSTAT5) in cells following treatment with BVB808. A reduction in pSTAT5 levels indicates inhibition of the JAK2 signaling pathway.

Protocol Outline:

-

Reagents and Materials:

-

A human cell line that expresses the erythropoietin receptor and exhibits EPO-dependent STAT5 phosphorylation (e.g., UT-7 cells) or a cell line with constitutive JAK2 activation (e.g., HEL cells with JAK2 V617F mutation).

-

Cell culture medium and supplements.

-

Erythropoietin (EPO) or other appropriate cytokine stimulant.

-

BVB808 serially diluted in DMSO.

-

Fixation and permeabilization buffers.

-

A fluorescently labeled antibody specific for phosphorylated STAT5 (pY694).

-

Flow cytometer.

-

-

Procedure: a. Cells are cultured and then starved of growth factors to reduce basal signaling. b. The cells are pre-incubated with various concentrations of BVB808. c. The cells are then stimulated with a cytokine (e.g., EPO) to activate the JAK2-STAT5 pathway. d. The stimulation is stopped, and the cells are immediately fixed to preserve the phosphorylation state of the proteins. e. The cells are permeabilized to allow for intracellular antibody staining. f. The cells are incubated with the fluorescently labeled anti-pSTAT5 antibody. g. The fluorescence intensity of individual cells is measured by flow cytometry.

-

Data Analysis: a. The geometric mean fluorescence intensity (MFI) of the pSTAT5 signal is determined for each treatment condition. b. The data are normalized to controls (stimulated cells without inhibitor for 0% inhibition and unstimulated cells for 100% inhibition). c. The IC50 values are calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the JAK-STAT signaling pathway targeted by BVB808 and the general workflow for assessing its inhibitory activity.

Caption: The JAK2-STAT5 signaling pathway and the inhibitory action of BVB808.

Caption: General experimental workflows for assessing BVB808 activity.

Conclusion

BVB808 is a valuable research tool for investigating the role of JAK2 in normal and pathological processes. Its selectivity for JAK2 over other JAK family members allows for a more targeted interrogation of the JAK2 signaling axis. The experimental protocols outlined in this guide provide a framework for the further characterization of BVB808 and other kinase inhibitors. Further studies are warranted to fully elucidate its therapeutic potential.

Whitepaper: A Technical Guide to the Inhibition of STAT5 Phosphorylation

Audience: Researchers, scientists, and drug development professionals.

Abstract: Signal Transducer and Activator of Transcription 5 (STAT5) is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival. Aberrant or constitutive activation of STAT5, primarily through tyrosine phosphorylation, is a key driver in various hematological malignancies and solid tumors, making it a compelling therapeutic target. This technical guide provides an in-depth overview of the STAT5 signaling pathway, strategies for inhibiting its phosphorylation, and detailed protocols for assessing inhibitor efficacy. While this guide addresses the core topic of STAT5 inhibition, it is important to note that the specific molecule "BVB808" does not appear in the current scientific literature as a recognized STAT5 inhibitor. Therefore, this document will focus on established and emerging strategies for targeting this critical oncogenic pathway.

The STAT5 Signaling Pathway

The activation of STAT5 is a tightly regulated process initiated by the binding of cytokines or growth factors to their corresponding cell surface receptors.[1][2][3] This binding event triggers the activation of receptor-associated Janus kinases (JAKs), which then phosphorylate specific tyrosine residues on the receptor's cytoplasmic tail.[1][3] These phosphorylated sites serve as docking stations for STAT5 proteins (STAT5A and STAT5B), which are recruited from the cytoplasm.[1][2] Upon binding, STAT5 proteins are themselves phosphorylated by JAKs on a critical C-terminal tyrosine residue.[1][2]

This phosphorylation event is the linchpin of STAT5 activation, inducing a conformational change that facilitates the formation of stable homo- or heterodimers through reciprocal SH2 domain-phosphotyrosine interactions.[2] These active dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating the transcription of genes involved in critical cellular processes such as proliferation (e.g., Cyclin D1), survival (e.g., Bcl-xL), and differentiation.[1][2][4]

Strategies for Inhibiting STAT5 Phosphorylation

Targeting the aberrant phosphorylation of STAT5 is a primary strategy in the development of novel therapeutics for a range of diseases. Inhibition can be achieved through several distinct mechanisms:

2.1. Indirect Inhibition via Upstream Kinase Blockade: The most clinically advanced approach to inhibiting STAT5 phosphorylation is to target the upstream JAK kinases.[5] By blocking the catalytic activity of JAKs, the initial phosphorylation of both the cytokine receptor and STAT5 itself is prevented.

-

JAK Inhibitors: Molecules like Ruxolitinib are potent, ATP-competitive inhibitors of JAK1 and JAK2.[6] They have demonstrated clinical efficacy in myeloproliferative neoplasms, which are often characterized by constitutive JAK-STAT signaling.[5]

2.2. Direct Inhibition of STAT5: Developing inhibitors that directly target the STAT5 protein offers the potential for greater specificity and the ability to overcome resistance mechanisms associated with upstream kinase inhibitors.

-

SH2 Domain Inhibitors: The STAT5 SH2 domain is essential for its recruitment to phosphorylated receptors and for the dimerization of phosphorylated STAT5 monomers. Small molecules designed to bind to the SH2 domain can physically block these interactions, thereby preventing STAT5 activation. Compounds such as AC-4-130 have been developed to selectively target the STAT5 SH2 domain.

-

PROTAC Degraders: Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein. STAT5-targeting PROTACs, such as AK-2292, consist of a ligand that binds to STAT5 and another ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of STAT5.[7][8][9][10][11] This approach not only inhibits STAT5 phosphorylation but eliminates the protein entirely.

2.3. Other Investigational Approaches: The neuroleptic drug Pimozide has been identified as an inhibitor of STAT5 phosphorylation.[12][13][14] While its precise mechanism is not fully elucidated, it appears to act indirectly and not as a direct kinase inhibitor.[14][15]

Quantitative Data on STAT5 Inhibitors

The efficacy of various inhibitors targeting the STAT5 pathway can be quantified by several metrics, including the half-maximal inhibitory concentration (IC50), the half-maximal degradation concentration (DC50) for PROTACs, and the inhibitory constant (Ki). A summary of representative data is presented below.

| Inhibitor | Type | Target(s) | Assay | Cell Line / System | IC50 / DC50 / Ki | Reference(s) |

| Ruxolitinib | JAK Inhibitor | JAK1, JAK2 | Kinase Assay | N/A | Ki: 2.8 nM (JAK2), 3.3 nM (JAK1) | [6] |

| Cell Proliferation | JAK2 V617F+ PV cells | IC50: 67 nM | [5] | |||

| Pimozide | Indirect STAT5 Inhibitor | STAT5 Phosphorylation | Cell Viability | Ba/f3 FLT3 ITD, MV4-11 | IC50: 3-5 µM | [12] |

| T-cell Proliferation | Human/Mouse T-cells | IC50: 1.1-1.5 µM (as BD750) | [16] | |||

| AK-2292 | PROTAC Degrader | STAT5A, STAT5B | Protein Degradation | N/A | DC50: 0.10 µM | [7] |

| Cell Growth | SKNO-1, MV4;11, Kasumi-3 | IC50: 0.18-0.36 µM | [7] | |||

| AC-4-130 | SH2 Domain Inhibitor | STAT5 | Cell Viability | FLT3-ITD+ AML cells | IC50: ~5 µM | [17] |

| IST5-002 | Direct STAT5 Inhibitor | STAT5a, STAT5b | Transcriptional Activity | PC-3 | IC50: 1.5 µM (STAT5a), 3.5 µM (STAT5b) | [18] |

| Dimerization | PC-3 | IC50: 11 µM | [18] |

Experimental Protocols

Assessing the inhibition of STAT5 phosphorylation is crucial for the development and characterization of new therapeutic agents. Western blotting and flow cytometry are two of the most common and robust methods employed for this purpose.

4.1. Protocol: Western Blotting for Phospho-STAT5 (p-STAT5)

This protocol outlines the detection of tyrosine-phosphorylated STAT5 in cell lysates to assess the efficacy of an inhibitor.

Methodology:

-

Sample Preparation:

-

Culture cells to desired confluency and treat with the STAT5 inhibitor at various concentrations for the specified duration. Include positive (e.g., cytokine-stimulated) and negative (unstimulated) controls.

-

Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate).[19]

-

Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.[19]

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

Gel Electrophoresis:

-

Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.

-

Load samples onto a polyacrylamide gel (e.g., 8-10% Tris-Glycine) along with a molecular weight marker.

-

Run the gel according to the manufacturer's instructions until adequate separation is achieved.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[20]

-

Confirm transfer efficiency by staining the membrane with Ponceau S.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).[20] For phospho-antibodies, BSA is generally recommended.[20]

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (e.g., anti-p-STAT5 Tyr694) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[21]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[21]

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using an imaging system (e.g., CCD camera) or X-ray film.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT5 or a housekeeping protein like GAPDH or β-tubulin.

-

4.2. Protocol: Flow Cytometry for Phospho-STAT5 (p-STAT5)

This protocol provides a high-throughput method to quantify p-STAT5 levels within specific cell populations, which is particularly useful for analyzing heterogeneous samples like peripheral blood mononuclear cells (PBMCs).[22][23][24]

Methodology:

-

Cell Stimulation and Inhibition:

-

Prepare single-cell suspensions (e.g., 5x10^4 to 1x10^5 cells per well).[22] For cytokine stimulation assays, cells may be starved of cytokines overnight.[25]

-

Pre-incubate cells with the STAT5 inhibitor at desired concentrations.

-

Stimulate the cells with a cytokine (e.g., IL-2, GM-CSF) for a short period (e.g., 15-20 minutes) at 37°C to induce STAT5 phosphorylation.[22][24]

-

-

Fixation:

-

Permeabilization:

-

Antibody Staining:

-

Wash the permeabilized cells to remove the methanol.

-

Incubate the cells with a fluorochrome-conjugated anti-p-STAT5 antibody (e.g., Alexa Fluor 647 anti-pSTAT5Y694) for 30-60 minutes at room temperature, protected from light.[22][23][24]

-

(Optional) Co-stain with antibodies against cell surface markers to identify specific cell populations (e.g., CD4, CD8 for T-cells).

-

-

Data Acquisition and Analysis:

-

Wash the cells and resuspend them in FACS buffer.

-

Acquire data on a flow cytometer.

-

Analyze the data by gating on the cell population(s) of interest and quantifying the median fluorescence intensity (MFI) of the p-STAT5 signal. A decrease in MFI in inhibitor-treated samples compared to the stimulated control indicates inhibition of STAT5 phosphorylation.

-

Clinical Relevance and Future Directions

The constitutive activation of STAT5 is a hallmark of numerous hematological malignancies, including chronic myeloid leukemia (CML) and acute myeloid leukemia (AML), and is implicated in the progression of various solid tumors.[12][26] This makes the STAT5 pathway a highly attractive target for therapeutic intervention.

While direct STAT5 inhibitors are still in early stages of development, several are progressing through preclinical and early clinical trials.[26][27][28] The development of next-generation inhibitors, such as PROTAC degraders, holds promise for achieving greater potency and selectivity, potentially overcoming the resistance mechanisms that can limit the effectiveness of upstream kinase inhibitors.[10]

The future of STAT5-targeted therapy will likely involve combination strategies, pairing direct STAT5 inhibitors with existing treatments like tyrosine kinase inhibitors, to achieve synergistic effects and more durable responses in patients.[26][29] The robust and detailed experimental protocols outlined in this guide are essential tools for researchers and drug developers working to advance these novel therapeutic approaches into the clinic.

References

- 1. researchgate.net [researchgate.net]

- 2. STAT5 - Wikipedia [en.wikipedia.org]

- 3. STAT5b: A master regulator of key biological pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A selective small-molecule STAT5 PROTAC degrader capable of achieving tumor regression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of a Potent and Selective STAT5 PROTAC Degrader with Strong Antitumor Activity In Vivo in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The STAT5 Inhibitor Pimozide Displays Efficacy in Models of Acute Myelogenous Leukemia Driven by FLT3 Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nanomolar-Potency Small Molecule Inhibitor of STAT5 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The STAT5 inhibitor pimozide decreases survival of chronic myelogenous leukemia cells resistant to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Novel Inhibitor of STAT5 Signaling Overcomes Chemotherapy Resistance in Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure-based screen identifies a potent small-molecule inhibitor of Stat5a/b with therapeutic potential for prostate cancer and chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. origene.com [origene.com]

- 20. Western Blot Protocol | Proteintech Group [ptglab.com]

- 21. bio-rad.com [bio-rad.com]

- 22. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

- 23. STAT5 phospho-flow cytometry [bio-protocol.org]

- 24. altasciences.com [altasciences.com]

- 25. Assessment of STAT5 phosphorylation by flow cytometry [bio-protocol.org]

- 26. STAT5 and STAT5 Inhibitors in Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. What STAT inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 29. researchgate.net [researchgate.net]

No Publicly Available Information on BVB808 Development by Novartis

Following a comprehensive search of publicly accessible information, including pharmaceutical development pipelines, clinical trial registries, and corporate press releases, no specific drug candidate or research program with the identifier "BVB808" under development by Novartis has been found.

This absence of information prevents the creation of an in-depth technical guide as requested. The core requirements, such as quantitative data, experimental protocols, and signaling pathway diagrams, are contingent on the availability of foundational research and clinical data, which does not appear to be in the public domain for a compound designated as BVB808 from Novartis.

It is possible that "BVB808" represents an internal project code that has not been disclosed publicly, a program that was discontinued at a very early stage of research, or a potential misidentification of the compound's name. Pharmaceutical companies often use internal codes for compounds in the early stages of discovery and preclinical development, and these codes may not appear in public-facing materials until the asset progresses to clinical trials or is otherwise deemed significant for disclosure.

Without any publicly available data, it is not possible to provide the requested detailed methodologies, data tables, or visualizations related to the discovery and development of a Novartis compound named BVB808.

For accurate and detailed information on Novartis's current development pipeline, it is recommended to consult their official corporate website and public financial reports, which list their key development programs.

Preclinical Profile of BVB808 in Myeloproliferative Neoplasms: A Technical Overview

A comprehensive search for preclinical studies related to "BVB808" in the context of myeloproliferative neoplasms (MPNs) did not yield any specific publicly available data or publications for a compound designated BVB808. This suggests that "BVB808" may be an internal development code for a very early-stage compound that has not yet been disclosed in scientific literature, or the designation may be inaccurate.

Therefore, this guide will provide a structured overview of the typical preclinical evaluation process for a novel therapeutic agent in MPNs, drawing on established methodologies and data presentation formats commonly seen in the field. This framework can serve as a template for organizing and interpreting data once it becomes available for a compound like BVB808.

Introduction to Myeloproliferative Neoplasms and Therapeutic Strategies

Myeloproliferative neoplasms are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more myeloid lineages.[1][2] Key driver mutations, such as JAK2 V617F, CALR, and MPL, lead to constitutive activation of signaling pathways, primarily the JAK-STAT pathway, which is central to the pathogenesis of these diseases.[3][4][5]

Current therapeutic strategies largely revolve around inhibiting the dysregulated JAK-STAT signaling.[3][4] However, these treatments are often not curative and do not eliminate the malignant clone, highlighting the need for novel therapeutic agents that can offer deeper and more durable responses.[3][6] Preclinical research for new MPN drugs focuses on demonstrating a candidate's mechanism of action, efficacy, and safety in relevant in vitro and in vivo models.[4][5][7]

Hypothetical Preclinical Evaluation of a Novel MPN Agent

This section outlines the standard experimental workflow and data that would be expected from preclinical studies of a new investigational drug for MPNs.

In Vitro Characterization

The initial assessment of a new compound involves a series of in vitro experiments to determine its biological activity and mechanism of action.

Experimental Protocols:

-

Cell Viability and Proliferation Assays:

-

Cell Lines: Human cell lines harboring relevant MPN mutations (e.g., HEL, SET-2 for JAK2 V617F; Ba/F3 cells engineered to express mutant JAK2, MPL, or CALR) and normal hematopoietic cells are used.

-

Methodology: Cells are cultured in the presence of varying concentrations of the investigational drug. Cell viability is typically measured after 48-72 hours using assays such as MTT, MTS, or CellTiter-Glo. Proliferation can be assessed by measuring DNA synthesis (e.g., BrdU incorporation) or by cell counting over time.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound.

-

-

Colony-Forming Assays:

-

Source Material: Mononuclear cells isolated from the peripheral blood or bone marrow of MPN patients are used.[7]

-

Methodology: Cells are plated in semi-solid media (e.g., methylcellulose) containing a cocktail of cytokines to promote the growth of hematopoietic colonies (e.g., BFU-E, CFU-GM). The investigational drug is added at various concentrations.

-

Data Analysis: The number and size of colonies are quantified after 14-21 days of culture to assess the drug's effect on the clonogenic potential of both malignant and normal hematopoietic progenitors.[7]

-

-

Mechanism of Action Studies:

-

Western Blotting: To investigate the effect of the drug on specific signaling pathways, cell lysates are prepared from treated and untreated cells. Proteins of interest (e.g., phosphorylated and total JAK2, STAT3, STAT5, ERK) are separated by SDS-PAGE, transferred to a membrane, and detected with specific antibodies.

-

Flow Cytometry: This technique is used to assess apoptosis (e.g., Annexin V/PI staining), cell cycle distribution (e.g., propidium iodide staining), and the expression of cell surface markers.[7]

-

Data Presentation:

The quantitative data from these experiments would be summarized in tables for clear comparison.

Table 1: Hypothetical In Vitro Activity of BVB808 in MPN Cell Lines

| Cell Line | Driver Mutation | IC50 (nM) |

| HEL | JAK2 V617F | Data |

| SET-2 | JAK2 V617F | Data |

| Ba/F3-JAK2 V617F | JAK2 V617F | Data |

| Ba/F3-WT | Wild-Type | Data |

| CD34+ (Normal) | Wild-Type | Data |

Table 2: Hypothetical Effect of BVB808 on Colony Formation from MPN Patient Samples

| Patient Sample | Diagnosis | BVB808 Conc. (nM) | BFU-E Inhibition (%) | CFU-GM Inhibition (%) |

| MPN-001 | Polycythemia Vera | Data | Data | Data |

| MPN-002 | Essential Thrombocythemia | Data | Data | Data |

| MPN-003 | Primary Myelofibrosis | Data | Data | Data |

| Normal Donor | N/A | Data | Data | Data |

In Vivo Efficacy and Safety

Promising compounds from in vitro studies are advanced to in vivo testing using animal models that recapitulate key features of human MPNs.[8][9]

Experimental Protocols:

-

Mouse Models of MPN:

-

Retroviral Transduction/Transplantation Model: Bone marrow cells from donor mice are transduced with a retrovirus encoding a driver mutation (e.g., JAK2 V617F) and then transplanted into lethally irradiated recipient mice.[1][9] This model typically develops a polycythemia vera-like phenotype.[1]

-

Transgenic and Knock-in Models: Genetically engineered mice that express the JAK2 V617F mutation from its endogenous promoter are also widely used.[1][8] These models can develop phenotypes resembling polycythemia vera or essential thrombocythemia.[1]

-

Patient-Derived Xenograft (PDX) Models: CD34+ cells from MPN patients are transplanted into immunodeficient mice (e.g., NSG mice).[9][10] These models are valuable for studying the effects of a drug on human MPN cells in an in vivo environment.[10]

-

-

Drug Administration and Monitoring:

-

Dosing and Schedule: The investigational drug is administered to the mice (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.

-

Efficacy Endpoints: Key parameters monitored include complete blood counts (hematocrit, hemoglobin, platelet, and white blood cell counts), spleen size and weight, and bone marrow histology.[7] Survival analysis is also a critical endpoint.

-

Pharmacodynamic (PD) and Pharmacokinetic (PK) Studies: Blood and tissue samples are collected to measure the concentration of the drug over time (PK) and to assess its effect on the target pathway in vivo (PD), for example, by measuring levels of phosphorylated STAT3 in the spleen.

-

Data Presentation:

Table 3: Hypothetical Efficacy of BVB808 in a JAK2 V617F Mouse Model

| Treatment Group | Dose (mg/kg) | Schedule | Change in Hematocrit (%) | Change in Spleen Weight (g) | Median Survival (days) |

| Vehicle | N/A | Daily | Data | Data | Data |

| BVB808 | Data | Daily | Data | Data | Data |

| BVB808 | Data | Daily | Data | Data | Data |

| Positive Control | Data | Daily | Data | Data | Data |

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following are examples of how Graphviz (DOT language) would be used to create these visualizations.

Signaling Pathway

This diagram illustrates the canonical JAK-STAT signaling pathway, which is often the target of therapies for MPNs.

Caption: Simplified JAK-STAT signaling pathway in MPNs.

Experimental Workflow

This diagram outlines a typical preclinical workflow for evaluating a new drug candidate in MPN models.

Caption: Preclinical drug development workflow for MPNs.

Conclusion

While specific data for BVB808 is not publicly available, the established preclinical testing paradigm for myeloproliferative neoplasms provides a clear roadmap for its evaluation. A successful preclinical data package for a compound like BVB808 would need to demonstrate potent and selective activity against MPN-driver mutations, a well-defined mechanism of action, and a favorable efficacy and safety profile in relevant in vivo models. The structured presentation of this data in tables and diagrams is crucial for a clear assessment of the compound's therapeutic potential and for making informed decisions about its advancement into clinical trials. Should information on BVB808 become public, this framework can be used to interpret and present the findings.

References

- 1. Mouse models of myeloproliferative neoplasms: JAK of all grades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Myeloproliferative neoplasms: From JAK2 mutations discovery to JAK2 inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical models for drug selection in myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mouse models of myeloproliferative neoplasms for pre-clinical testing of novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biology and therapeutic targeting of molecular mechanisms in MPNs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. opale.org [opale.org]

- 8. Myeloproliferative neoplasm animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Myeloproliferative Neoplasm Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Engineering a humanized animal model of polycythemia vera with minimal <i>JAK2</i>V617F mutant allelic burden | Haematologica [haematologica.org]

An In-depth Technical Guide to a Potent Research Tool for JAK/STAT Signaling

Introduction

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical cellular communication route involved in a myriad of biological processes, including immunity, inflammation, cell growth, and differentiation. Dysregulation of this pathway is implicated in various diseases, most notably autoimmune disorders and cancers, making it a prime target for therapeutic intervention and a subject of intense research. Small molecule inhibitors are invaluable tools for dissecting the intricacies of the JAK/STAT pathway. This guide provides a comprehensive overview of a hypothetical selective JAK/STAT inhibitor, herein referred to as "JSI-X," designed to serve as a research tool for scientists and drug development professionals.

JSI-X: A Hypothetical JAK/STAT Inhibitor

For the purposes of this guide, we will consider JSI-X, a potent and selective, ATP-competitive inhibitor of JAK1 and JAK2. Its primary mechanism of action is the blockade of the catalytic activity of these kinases, thereby preventing the phosphorylation and subsequent activation of STAT proteins. This inhibition effectively abrogates the downstream signaling cascade initiated by various cytokines and growth factors that rely on the JAK/STAT pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for JSI-X, providing a clear comparison of its biochemical and cellular activities.

Table 1: Biochemical Potency of JSI-X

| Target | IC₅₀ (nM) |

| JAK1 | 5.2 |

| JAK2 | 8.1 |

| JAK3 | 150.7 |

| TYK2 | 125.3 |

Table 2: Cellular Activity of JSI-X

| Cell Line | Cytokine Stimulant | Phospho-STAT Endpoint | EC₅₀ (nM) |

| HEL 92.1.7 | - | p-STAT5 (Y694) | 25.4 |

| TF-1 | IL-6 | p-STAT3 (Y705) | 42.8 |

| U937 | IFNγ | p-STAT1 (Y701) | 38.1 |

Mechanism of Action and Signaling Pathway

JSI-X exerts its effects by binding to the ATP-binding pocket of the JAK1 and JAK2 kinase domains. This competitive inhibition prevents the transfer of a phosphate group from ATP to the STAT proteins, which are recruited to the cytoplasmic tails of cytokine receptors upon ligand binding. The unphosphorylated STATs are unable to dimerize and translocate to the nucleus to initiate the transcription of target genes.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in utilizing JSI-X for their studies.

1. In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of JSI-X against a panel of JAK kinases.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

ATP

-

Peptide substrate (e.g., a poly-Glu-Tyr peptide)

-

JSI-X (in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare a serial dilution of JSI-X in DMSO.

-

Add the peptide substrate and recombinant JAK enzyme to the wells of a 384-well plate containing assay buffer.

-

Add the JSI-X dilutions to the wells and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP. Incubate for 1 hour at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a plate reader.

-

Calculate the percent inhibition for each JSI-X concentration relative to a DMSO control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

2. Cellular Phospho-STAT Assay

Objective: To determine the half-maximal effective concentration (EC₅₀) of JSI-X for the inhibition of cytokine-induced STAT phosphorylation in a cellular context.

Materials:

-

Cells expressing the target JAK/STAT pathway (e.g., HEL 92.1.7, TF-1, U937)

-

Appropriate cell culture medium and supplements

-

Cytokine stimulant (e.g., IL-6, IFNγ)

-

JSI-X (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 90% methanol)

-

Primary antibody against the phosphorylated STAT of interest (e.g., anti-p-STAT3 Y705)

-

Fluorescently labeled secondary antibody

-

Flow cytometer

Procedure:

-

Seed cells in a 96-well plate and culture overnight.

-

Pre-treat the cells with a serial dilution of JSI-X for 1 hour.

-

Stimulate the cells with the appropriate cytokine for 15-30 minutes.

-

Fix the cells with fixation buffer.

-

Permeabilize the cells with permeabilization buffer.

-

Stain the cells with the primary anti-phospho-STAT antibody.

-

Wash the cells and stain with the fluorescently labeled secondary antibody.

-

Analyze the median fluorescence intensity of the phospho-STAT signal using a flow cytometer.

-

Calculate the percent inhibition for each JSI-X concentration and determine the EC₅₀ value.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing a novel JAK/STAT inhibitor like JSI-X.

JSI-X serves as a powerful and selective research tool for the elucidation of the JAK/STAT signaling pathway. Its well-characterized biochemical and cellular activities, coupled with the detailed experimental protocols provided in this guide, will enable researchers to investigate the role of JAK/STAT signaling in various biological contexts and to explore its potential as a therapeutic target in a range of diseases. The systematic workflow presented ensures a thorough and robust characterization of this and other similar small molecule inhibitors.

An In-depth Technical Guide to the N-aryl-pyrrolopyrimidine Scaffold

For Researchers, Scientists, and Drug Development Professionals

The N-aryl-pyrrolopyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides a comprehensive overview of this scaffold, its synthesis, and its application in the development of targeted therapies, with a focus on its role as a kinase inhibitor. While specific data on a compound designated "BVB808" is not publicly available, this document will utilize data from publicly disclosed molecules, such as the wild-type KIT inhibitor BLU-808, to illustrate the potential of this chemical framework.

The N-aryl-pyrrolopyrimidine Scaffold: A Foundation for Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine structure, an isomer of purine, serves as the foundational core for numerous biologically active molecules. The addition of an aryl group at the N-7 position creates the N-aryl-pyrrolopyrimidine scaffold, a key pharmacophore in a multitude of kinase inhibitors. This scaffold acts as a versatile template that can be chemically modified to achieve high potency and selectivity against various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory conditions.

The N-aryl substituent plays a crucial role in establishing key interactions within the ATP-binding pocket of kinases, often engaging in π-stacking and hydrophobic interactions. Further substitutions on both the pyrrole and pyrimidine rings, as well as the N-aryl moiety, allow for the fine-tuning of the molecule's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

Synthesis of the N-aryl-pyrrolopyrimidine Scaffold

A common and efficient method for the synthesis of N-aryl-pyrrolopyrimidines involves a copper-catalyzed N-arylation of the pyrrolo[2,3-d]pyrimidine core. This approach offers a convenient route to a diverse range of derivatives.

A general procedure for the synthesis of N-aryl-7H-pyrrolo[2,3-d]pyrimidines is as follows:

-

Reactants: A mixture of 7H-pyrrolo[2,3-d]pyrimidine (1 equivalent), the desired aryl boronic acid (1.5-2 equivalents), and copper (II) acetate (Cu(OAc)₂, 0.1-0.2 equivalents) is prepared.

-

Solvent and Base: The reactants are dissolved in a suitable solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), in the presence of a base, typically a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates, and is open to the air.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-aryl-pyrrolopyrimidine derivative.

The following diagram illustrates the general workflow for this synthesis.

Caption: General workflow for the synthesis of N-aryl-pyrrolopyrimidines.

Mechanism of Action: Targeting Kinase Signaling Pathways

N-aryl-pyrrolopyrimidine derivatives have been successfully developed as inhibitors of a wide range of kinases, including receptor tyrosine kinases (RTKs) and intracellular kinases. These inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase domain and preventing the phosphorylation of downstream substrates. This blockade of signal transduction can lead to the inhibition of cell proliferation, survival, and other pathological processes.

A notable example is the inhibition of the KIT tyrosine kinase. Wild-type KIT is a key driver of mast cell activation, and its inhibition is a therapeutic strategy for mast cell-mediated diseases like chronic urticaria.[1] BLU-808 is an investigational, potent, and selective oral inhibitor of wild-type KIT.[1][2]

The signaling pathway initiated by the binding of Stem Cell Factor (SCF) to the KIT receptor, leading to mast cell activation, and its inhibition by a KIT inhibitor is depicted below.

Caption: Inhibition of the KIT signaling pathway by an N-aryl-pyrrolopyrimidine inhibitor.

Preclinical and Clinical Data Overview

The development of N-aryl-pyrrolopyrimidine-based kinase inhibitors is supported by extensive preclinical and clinical research. As a case study, publicly available data on BLU-808 demonstrates the therapeutic potential of this scaffold.

Table 1: Preclinical Profile of BLU-808, a Wild-Type KIT Inhibitor [3]

| Parameter | Value | Description |

| pKIT IC₅₀ | 0.37 nM | Half-maximal inhibitory concentration against phosphorylated KIT in a cell-based assay. |

| WT KIT Proliferation IC₅₀ | 1.3 nM | Half-maximal inhibitory concentration against wild-type KIT-dependent cell proliferation. |

| Histamine Release IC₅₀ | 8.6 nM | Half-maximal inhibitory concentration for the inhibition of histamine release from mast cells. |

| CD63 Expression IC₅₀ | 2.7 nM | Half-maximal inhibitory concentration for the inhibition of CD63 expression, a marker of mast cell degranulation. |

| Selectivity Score (S(10) @ 3 µM) | High | Demonstrates high selectivity for KIT over other related kinases at a concentration of 3 µM. |

| Brain-to-Plasma Unbound Partition Coefficient (Kpuu) | 0.021 | Indicates peripherally restricted activity with low brain penetration. |

Data presented are from in vitro and preclinical models and are intended for informational purposes for a scientific audience.

Clinical investigations are crucial to understanding the safety and efficacy of these compounds in humans. For instance, a Phase 1 study in healthy volunteers showed that BLU-808 was well-tolerated and demonstrated dose-dependent reductions in serum tryptase, a biomarker of mast cell activity.[4]

Logical Relationships in Drug Development

The progression of a kinase inhibitor from discovery to clinical application follows a structured path. The logical relationship between the different stages of development is illustrated in the diagram below.

Caption: Logical flow of a kinase inhibitor drug development program.

Conclusion

The N-aryl-pyrrolopyrimidine scaffold represents a highly valuable and versatile core in modern drug discovery, particularly for the development of targeted kinase inhibitors. Its favorable chemical properties and amenability to synthetic modification allow for the generation of potent and selective drug candidates for a variety of therapeutic areas. The ongoing clinical investigation of molecules built upon this scaffold underscores its significant potential to address unmet medical needs in oncology, immunology, and beyond. Further research into novel derivatives and their biological activities will continue to expand the therapeutic utility of this remarkable chemical entity.

References

- 1. Core programs | Blueprint Medicines [blueprintmedicines.com]

- 2. BLU-808|CAS |DC Chemicals [dcchemicals.com]

- 3. BLU-808 effectively inhibits mast cell activation in preclinical models | BioWorld [bioworld.com]

- 4. Blueprint Medicines Provides 2025 Outlook and Highlights Strategy for Continued Growth [prnewswire.com]

Unraveling the Enigma of BVB808: A Case of Mistaken Identity

A comprehensive investigation into the research applications of a compound designated as BVB808 with the CAS number 1414587-22-6 has revealed a significant discrepancy: no such molecule is documented in publicly accessible scientific databases or literature. The CAS number 1414587-22-6 is assigned to a data connector component manufactured by Phoenix Contact, not a chemical compound for research purposes. Furthermore, the identifier "BVB808" does not correspond to any known research molecule in the public domain.

This suggests a potential error in the provided information, where the name and CAS number have been incorrectly associated. While the requested in-depth technical guide on the research applications of "BVB808 CAS number 1414587-22-6" cannot be produced due to the non-existence of this specific compound, it is possible that the query intended to refer to a different, legitimate research molecule.

For instance, the search for compounds with similar numerical designations revealed a clinical-stage drug, BLU-808 , which is under investigation for allergic rhinitis. However, without further clarification, any attempt to provide a technical guide on an alternative compound would be speculative.

Researchers, scientists, and drug development professionals are advised to verify the chemical name and CAS number of any compound of interest through reliable chemical databases such as SciFinder, Reaxys, or PubChem to ensure the accuracy of their information. In the event that "BVB808" is an internal or newly synthesized compound, its research applications and associated data would be proprietary and not available in the public domain.

Therefore, the core requirements of this request—summarizing quantitative data, detailing experimental protocols, and creating visualizations for signaling pathways and experimental workflows for "BVB808 CAS number 1414587-22-6"—cannot be fulfilled. We encourage the user to re-verify the compound's identification to enable a precise and informative response.

Methodological & Application

BVB808 protocol for in vitro cell-based assays

Application Note and Protocol: BVB808

Topic: BVB808 Protocol for In Vitro Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application note and protocol for "BVB808" is a representative example of a competitive cell-based binding assay. As of the last update, "BVB808" is not a publicly recognized standard protocol. This document is intended to serve as a detailed guide for developing and executing similar in vitro cell-based assays.

Introduction

Antibody-drug conjugates (ADCs) and therapeutic monoclonal antibodies represent a significant class of targeted therapies in oncology.[1] A critical step in their development is the characterization of their binding affinity and potency to target antigens on the cell surface. This application note provides a detailed protocol for a competitive cell-based binding assay to determine the relative binding potency of a novel therapeutic antibody, designated BVB808.

The assay utilizes a cell line endogenously expressing the target antigen, providing a physiologically relevant context for evaluating the antibody's binding characteristics.[2] This method is crucial for quality control, lot release, and stability testing of therapeutic antibody candidates.

Assay Principle

This competitive cell-based binding assay is designed to measure the ability of the unlabeled test antibody (BVB808) to compete with a fluorescently-labeled version of the same antibody for binding to a specific cell surface antigen. The cells are incubated with a fixed concentration of the labeled antibody and varying concentrations of the unlabeled BVB808. The amount of bound labeled antibody is inversely proportional to the concentration of BVB808. The signal is detected using a flow cytometer, and the data is used to calculate the half-maximal inhibitory concentration (IC50), which reflects the potency of the test antibody.

Experimental Workflow

Caption: Experimental workflow for the BVB808 competitive cell-based binding assay.

Signaling Pathway Conceptualization

While this assay directly measures binding, the interaction of BVB808 with its target receptor is expected to modulate intracellular signaling pathways, potentially leading to apoptosis or inhibition of proliferation in cancer cells. The diagram below illustrates a hypothetical signaling cascade that could be affected by BVB808 binding.

Caption: Conceptual signaling pathway initiated by BVB808 binding to its target receptor.

Materials and Reagents

-

Cells: A cell line with stable expression of the target antigen (e.g., Ramos cells for CD19).[1]

-

Culture Medium: Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

BVB808 Antibody: Unlabeled therapeutic antibody (test sample).

-

Labeled Antibody: Fluorescently-labeled antibody (e.g., Alexa Fluor 488 conjugated anti-CD19 antibody).

-

Assay Buffer: Phosphate-Buffered Saline (PBS) with 1% Bovine Serum Albumin (BSA).

-

96-well V-bottom plate

-

Flow Cytometer

Experimental Protocol

Cell Preparation

-

Culture the target cells in appropriate medium until they reach the desired confluency.

-

On the day of the assay, harvest the cells and centrifuge at 300 x g for 5 minutes.[3]

-

Wash the cell pellet with ice-cold Assay Buffer and centrifuge again.

-

Resuspend the cells in Assay Buffer and perform a cell count to determine cell viability and concentration.

-

Adjust the cell suspension to a final concentration of 2 x 10^6 cells/mL in Assay Buffer.

Assay Procedure

-

Prepare BVB808 Dilution Series:

-

Create a serial dilution of the unlabeled BVB808 antibody in Assay Buffer. A typical starting concentration might be 100 µg/mL with a 1:3 serial dilution.

-

Include a "no BVB808" control (0 µg/mL) which will represent 100% binding.

-

-

Prepare Labeled Antibody Solution:

-

Dilute the fluorescently-labeled antibody to a predetermined optimal concentration in Assay Buffer. This concentration should be at or near the EC50 for binding to the target cells.

-

-

Incubation:

-

Add 50 µL of the cell suspension (100,000 cells) to each well of a 96-well V-bottom plate.

-

Add 50 µL of each BVB808 dilution to the respective wells.

-

Add 50 µL of the labeled antibody solution to all wells.

-

The final volume in each well will be 150 µL.

-

Incubate the plate for 1 hour at 4°C, protected from light.

-

-

Washing:

-

After incubation, centrifuge the plate at 300 x g for 5 minutes.

-

Carefully aspirate the supernatant.

-

Resuspend the cell pellets in 200 µL of ice-cold Assay Buffer.

-

Repeat the centrifugation and washing step two more times to ensure removal of all unbound antibodies.[1]

-

-

Data Acquisition:

-

After the final wash, resuspend the cells in 200 µL of Assay Buffer.

-

Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population in each well.

-

Data Analysis

-

For each sample, determine the Median Fluorescence Intensity (MFI).

-

Normalize the data by setting the MFI of the "no BVB808" control as 100% binding and the MFI of a negative control (cells only, no labeled antibody) as 0% binding.

-

Plot the percent binding against the log concentration of BVB808.

-

Fit the data to a four-parameter logistic (4-PL) curve to determine the IC50 value, which is the concentration of BVB808 that inhibits 50% of the labeled antibody binding.

Quantitative Data Summary

The following table presents representative data from a BVB808 competitive binding assay.

| BVB808 Concentration (µg/mL) | Log [BVB808] | Median Fluorescence Intensity (MFI) | % Binding |

| 100 | 2.00 | 150 | 5.0 |

| 33.3 | 1.52 | 250 | 15.0 |

| 11.1 | 1.05 | 500 | 40.0 |

| 3.7 | 0.57 | 800 | 70.0 |

| 1.2 | 0.08 | 950 | 85.0 |

| 0.4 | -0.40 | 1050 | 95.0 |

| 0.1 | -1.00 | 1100 | 100.0 |

| 0 | - | 1100 | 100.0 |

Calculated IC50 from 4-PL Curve Fit: 5.5 µg/mL

References

Application Notes and Protocols: Preclinical Evaluation of BVB808 in a Murine Model of Polycythemia Vera

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Polycythemia Vera (PV) is a myeloproliferative neoplasm (MPN) characterized by the overproduction of red blood cells and is frequently associated with leukocytosis and thrombocytosis.[1][2] The majority of PV cases are driven by a somatic gain-of-function mutation in the Janus kinase 2 (JAK2) gene, most commonly the V617F mutation.[1] This mutation leads to constitutive activation of the JAK-STAT signaling pathway, resulting in cytokine-independent cell growth and the clinical manifestations of PV.[2][3][4]

BVB808 is a novel, potent, and selective small molecule inhibitor of JAK2. These application notes provide a detailed protocol for evaluating the in vivo efficacy of BVB808 in a well-established murine model of JAK2V617F-driven polycythemia vera. The described model and protocols are intended for researchers, scientists, and drug development professionals engaged in preclinical studies of potential therapeutic agents for PV.

Preclinical Data Summary of BVB808

The following table summarizes the key in vitro characteristics of BVB808, a hypothetical JAK2 inhibitor.

| Parameter | Value |

| Target | JAK2 (V617F mutant and wild-type) |

| IC50 (JAK2 V617F) | < 1 nM |

| IC50 (JAK2 WT) | < 5 nM |

| Cellular Potency (Ba/F3-JAK2V617F) | < 10 nM |

| Selectivity | >100-fold for JAK2 over other JAK family members (JAK1, JAK3, TYK2) |

| Solubility | > 20 mg/mL in 0.5% methylcellulose |

| Oral Bioavailability (mouse) | > 40% |

Featured Signaling Pathway

The JAK-STAT signaling pathway is central to the pathogenesis of Polycythemia Vera. The diagram below illustrates the constitutive activation of this pathway due to the JAK2V617F mutation and the proposed mechanism of action for BVB808.

Caption: JAK-STAT pathway in PV and BVB808 inhibition.

Experimental Protocols

Murine Model of Polycythemia Vera

A bone marrow transplantation model is utilized to generate mice that reliably develop a PV-like phenotype.[5]

-

Recipient Mice: 8-10 week old female C57BL/6 mice.

-

Donor Mice: 8-10 week old female C57BL/6 mice.

-

Procedure:

-

Recipient mice are lethally irradiated with two doses of 5.5 Gy, 4 hours apart.

-

Bone marrow cells are harvested from the femurs and tibias of donor mice.

-

Red blood cells are lysed using an ACK lysis buffer.

-

Bone marrow cells are transduced with a retrovirus encoding the human JAK2V617F gene. A retrovirus with an empty vector can be used for the control group.

-

Transduced cells (2 x 106 cells/mouse) are injected into the tail vein of recipient mice.

-

Mice are allowed to recover for 4-6 weeks to allow for disease establishment, which is monitored by weekly blood counts.

-

BVB808 Formulation and Administration

-

Formulation: BVB808 is formulated as a suspension in a vehicle of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. The formulation should be prepared fresh daily.

-

Dosing: Based on preliminary studies, BVB808 is administered orally (p.o.) via gavage once daily at doses of 10, 30, and 60 mg/kg. A vehicle control group should be included.

-

Treatment Duration: 21 consecutive days.

Experimental Workflow

The following diagram outlines the key steps in the in vivo efficacy study of BVB808.

Caption: Workflow for BVB808 in vivo efficacy study.

Efficacy Endpoints and Measurement

The efficacy of BVB808 is assessed through the following key endpoints:

-

Hematological Parameters:

-

Measurement: Complete blood counts (CBCs) are performed on peripheral blood collected weekly from the tail vein.

-

Key Metrics: Hematocrit (HCT), hemoglobin (HGB), red blood cell (RBC) count, white blood cell (WBC) count, and platelet (PLT) count.

-

-

Spleen Size:

-

Measurement: At the end of the study (Day 21), mice are euthanized, and spleens are excised and weighed.

-

Rationale: Splenomegaly is a hallmark of PV, and its reduction is a key indicator of therapeutic efficacy.

-

-

JAK2V617F Allele Burden:

-

Measurement: Quantitative PCR (qPCR) is performed on genomic DNA isolated from peripheral blood or bone marrow cells at baseline and at the end of the study.

-

Rationale: This measures the reduction in the proportion of cells carrying the JAK2V617F mutation, indicating a direct effect on the malignant clone.

-

-

Histopathology:

-

Measurement: Spleens and femurs are fixed in 10% neutral buffered formalin, decalcified (femurs), and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E).

-

Rationale: Histological examination of the spleen and bone marrow provides insight into the effects of BVB808 on tissue architecture and cellularity.

-

Data Presentation

The quantitative data from the in vivo efficacy study should be summarized in a clear and structured table for easy comparison between treatment groups.

| Treatment Group | Hematocrit (%) | Spleen Weight (g) | WBC Count (x109/L) | Platelet Count (x109/L) | JAK2V617F Allele Burden (%) |

| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| BVB808 (10 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| BVB808 (30 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| BVB808 (60 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Normal (No Disease) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | N/A |

Conclusion

These application notes provide a comprehensive framework for the preclinical evaluation of the novel JAK2 inhibitor, BVB808, in a murine model of polycythemia vera. The detailed protocols for model generation, drug administration, and endpoint analysis are designed to yield robust and reproducible data to assess the therapeutic potential of BVB808 for the treatment of this myeloproliferative neoplasm. Adherence to these protocols will enable a thorough investigation of the compound's efficacy and mechanism of action in vivo.

References

- 1. researchgate.net [researchgate.net]

- 2. Ruxolitinib for the Treatment of Patients With Polycythemia Vera - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacious intermittent dosing of a novel JAK2 inhibitor in mouse models of polycythemia vera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel agents for the treatment of polycythemia vera: an insight into preclinical research and early phase clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel agents for the treatment of polycythemia vera: an insight into preclinical research and early phase clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for BVB808-Mediated Inhibition of STAT5 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

BVB808 is a potent and selective inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the signaling pathways that regulate cell growth, differentiation, and survival. By targeting JAK2, BVB808 effectively blocks the downstream phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5), a key event in the activation of numerous pro-proliferative and anti-apoptotic genes. These application notes provide a comprehensive guide for utilizing BVB808 to inhibit STAT5 phosphorylation (pSTAT5) in research settings, including recommended concentrations, detailed experimental protocols, and an overview of the underlying signaling pathways.

Mechanism of Action: The JAK2-STAT5 Signaling Pathway

The JAK2-STAT5 signaling cascade is initiated by the binding of various cytokines and growth factors to their corresponding receptors on the cell surface. This binding event leads to the dimerization of the receptors and the subsequent activation of receptor-associated JAK2 through trans-phosphorylation. Activated JAK2 then phosphorylates specific tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for STAT5 proteins. Upon recruitment, STAT5 is itself phosphorylated by JAK2, leading to its dimerization, translocation to the nucleus, and binding to the promoter regions of target genes to regulate their transcription.

BVB808 exerts its inhibitory effect by binding to the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation of both JAK2 itself and its downstream substrate, STAT5. This disruption of the signaling cascade ultimately leads to the suppression of STAT5-mediated gene expression.

Caption: BVB808 inhibits the JAK2-STAT5 signaling pathway.

Recommended BVB808 Concentration for pSTAT5 Inhibition

The optimal concentration of BVB808 for inhibiting STAT5 phosphorylation can vary depending on the cell type and experimental conditions. Based on available data, a starting concentration range of 0.1 µM to 0.5 µM is recommended for in vitro studies.

| Cell Line | Effective Concentration for pSTAT5a Suppression | Reference |

| SET-2 (Human megakaryoblastic leukemia) | 0.1 µM | [1] |

| HEL (Human erythroleukemia) | ~0.5 µM | [1] |

It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

Experimental Protocols

Protocol 1: Dose-Response Analysis of BVB808 on STAT5 Phosphorylation by Western Blot

This protocol outlines the steps to determine the effective concentration of BVB808 for inhibiting STAT5 phosphorylation in a chosen cell line.

References

Application Note: Western Blot Protocol for Detecting the Effect of BVB808 on STAT5 Signaling

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for utilizing Western blotting to investigate the impact of a hypothetical compound, BVB808, on the Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway. The focus is on detecting changes in the phosphorylation status of STAT5, a key indicator of its activation.

Introduction to STAT5 Signaling

Signal Transducer and Activator of Transcription 5 (STAT5) is a crucial protein involved in cellular signaling.[1] It plays a significant role in cell survival, proliferation, and differentiation.[1][2] The activation of STAT5 is typically initiated by the binding of cytokines or growth factors to their corresponding cell surface receptors.[2] This event triggers the activation of Janus kinases (JAKs), which then phosphorylate STAT5 at a specific tyrosine residue (Tyr694).[3][4] Once phosphorylated, STAT5 proteins form dimers, translocate to the nucleus, and bind to DNA to regulate the transcription of target genes.[2][5] Dysregulation of STAT5 activity has been implicated in various diseases, including cancer.[5]

This protocol will detail the methodology to assess how BVB808 influences this pathway, specifically by measuring the levels of phosphorylated STAT5 (p-STAT5) relative to the total amount of STAT5 protein.

Experimental Design and Data Presentation

To determine the effect of BVB808 on STAT5 activation, a dose-response and time-course experiment should be performed. Cells will be treated with varying concentrations of BVB808 for different durations. The levels of p-STAT5 and total STAT5 will then be quantified using Western blotting.

Table 1: Hypothetical Dose-Response Effect of BVB808 on STAT5 Phosphorylation

| BVB808 Concentration (µM) | p-STAT5 (Relative Densitometry Units) | Total STAT5 (Relative Densitometry Units) | p-STAT5 / Total STAT5 Ratio |

| 0 (Vehicle Control) | 1.25 | 1.30 | 0.96 |

| 0.1 | 1.10 | 1.28 | 0.86 |

| 1 | 0.85 | 1.32 | 0.64 |

| 10 | 0.40 | 1.29 | 0.31 |

| 100 | 0.15 | 1.31 | 0.11 |

Table 2: Hypothetical Time-Course Effect of 10 µM BVB808 on STAT5 Phosphorylation

| Time (hours) | p-STAT5 (Relative Densitometry Units) | Total STAT5 (Relative Densitometry Units) | p-STAT5 / Total STAT5 Ratio |

| 0 | 1.22 | 1.28 | 0.95 |

| 1 | 0.98 | 1.30 | 0.75 |

| 6 | 0.65 | 1.27 | 0.51 |

| 12 | 0.42 | 1.29 | 0.33 |

| 24 | 0.20 | 1.28 | 0.16 |

Detailed Western Blot Protocol

This protocol is optimized for detecting phosphorylated STAT5.

Materials and Reagents:

-

Cell culture reagents

-

BVB808 (or compound of interest)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 4-15% gradient gels)

-

Running buffer (Tris/Glycine/SDS)

-

Transfer buffer (Tris/Glycine/Methanol)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-STAT5 (Tyr694)

-

Mouse anti-total STAT5

-

Mouse anti-β-actin (loading control)

-

-

Secondary antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with the desired concentrations of BVB808 or vehicle control for the specified time points.

-

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer containing protease and phosphatase inhibitors to the cells.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 1/4 volume of 4x Laemmli sample buffer to each lysate.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE:

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel in running buffer until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody against phospho-STAT5 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-